molecular formula C17H22N8 B12242091 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine

Cat. No.: B12242091
M. Wt: 338.4 g/mol
InChI Key: QEEBCJSZKHWCEY-UHFFFAOYSA-N
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Description

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a piperazine ring, which is further substituted with a dimethylpyrimidine moiety The ethyl group at the 9th position of the purine ring adds to its unique structural features

Preparation Methods

The synthesis of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution at the 9th Position: The ethyl group is introduced at the 9th position of the purine ring through an alkylation reaction using ethyl halides under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with piperazine.

    Attachment of the Dimethylpyrimidine Moiety:

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, often using automated synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various nucleophiles can replace the existing substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on different biological pathways and its potential as a drug candidate.

    Biological Research: Researchers use this compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine can be compared with other similar compounds, such as:

    6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine: This compound differs by the presence of a methyl group instead of an ethyl group at the 9th position of the purine ring.

    6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine: This compound has an oxolan-2-ylmethyl group at the 9th position instead of an ethyl group.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide: This compound contains a tetrazole ring instead of a purine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the purine and piperazine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethylpurine

InChI

InChI=1S/C17H22N8/c1-4-23-11-20-14-15(23)18-10-19-16(14)24-5-7-25(8-6-24)17-21-12(2)9-13(3)22-17/h9-11H,4-8H2,1-3H3

InChI Key

QEEBCJSZKHWCEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=CC(=N4)C)C

Origin of Product

United States

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